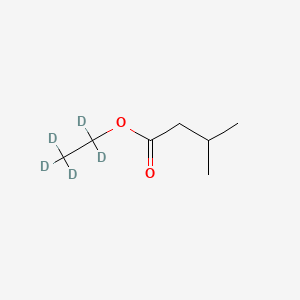
Isovaleric Acid Ethyl-d5 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleric Acid Ethyl-d5 Ester is a stable isotope-labeled compound with the molecular formula C7H9D5O2 and a molecular weight of 135.22 g/mol . This compound is a deuterated form of ethyl isovalerate, where five hydrogen atoms are replaced by deuterium. It is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isovaleric Acid Ethyl-d5 Ester typically involves the esterification of isovaleric acid with ethanol in the presence of a catalyst. One method employs immobilized lipase from Rhizomucor miehei to catalyze the esterification reaction in n-hexane . The optimal conditions for this reaction include an enzyme/substrate ratio of 48.41 g/mol, a substrate concentration of 1 M, a reaction time of 60 hours, and a temperature of 60°C .
Industrial Production Methods: Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isovaleric Acid Ethyl-d5 Ester, like other esters, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield isovaleric acid and ethanol.
Oxidation: Esters can be oxidized to form carboxylic acids and alcohols.
Reduction: Reduction of esters typically yields alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Isovaleric acid and ethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Isovaleric Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of Isovaleric Acid Ethyl-d5 Ester involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits slightly different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of biochemical reactions and provide insights into reaction mechanisms. The primary molecular targets include enzymes involved in ester hydrolysis and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Ethyl Isovalerate: The non-deuterated form of Isovaleric Acid Ethyl-d5 Ester with similar chemical properties but different isotopic composition.
Menthyl Isovalerate: An ester of isovaleric acid with menthol, used in the flavor and fragrance industry.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and analytical applications. The presence of deuterium atoms provides distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
135.22 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3/i1D3,4D2 |
Clé InChI |
PPXUHEORWJQRHJ-SGEUAGPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C)C |
SMILES canonique |
CCOC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















